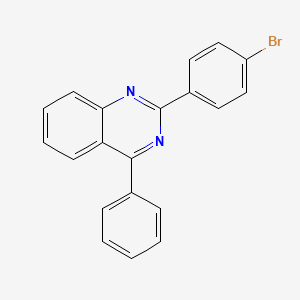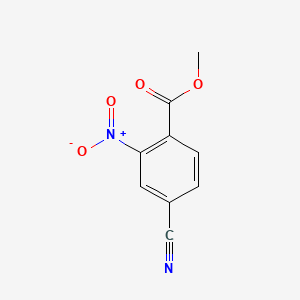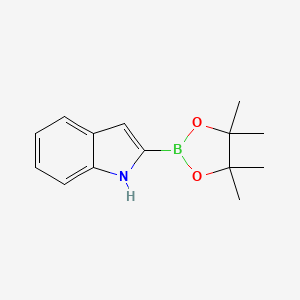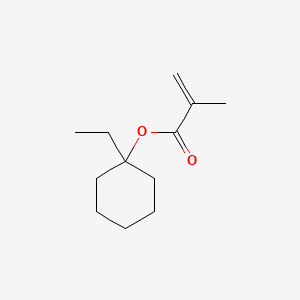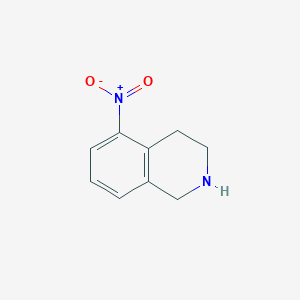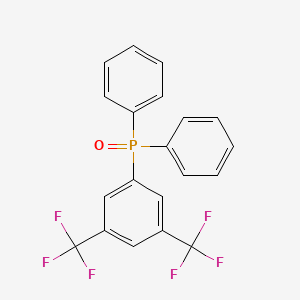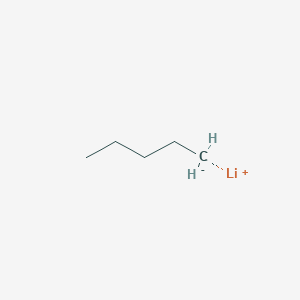
Lithium, pentyl-
Übersicht
Beschreibung
“Lithium, pentyl-” or “Neopentyllithium” is an organolithium compound with the chemical formula C5H11Li . It is commercially available and is a strong, non-nucleophilic base sometimes encountered in organometallic chemistry .
Chemical Reactions Analysis
The analytical determination of lithium ions is usually performed by atomic absorption and X-ray fluorescence methods. Chemical analysis based on polyfluoroporphyrin chromogenic methods is also being employed, especially for biological samples .Physical And Chemical Properties Analysis
Lithium has a melting point of 180.50°C, a boiling point of 1342°C, a density of 0.534 g cm−3, and a relative atomic mass of 6.94 . It is the lightest of the metals, with a density approximately half that of water .Wissenschaftliche Forschungsanwendungen
Circadian Rhythm Regulation
- Lithium and Circadian Rhythm : Lithium, a potent inhibitor of glycogen synthase kinase 3 (GSK3), plays a crucial role in regulating circadian rhythms. Studies have shown that lithium treatment leads to the degradation of the nuclear receptor Rev-erbα, a negative component of the circadian clock, thus influencing the expression of circadian genes (Yin et al., 2006).
Neuroprotective Effects
- Lithium in Alzheimer's Disease : Research indicates lithium's potential therapeutic application in Alzheimer's disease due to its neuroprotective and neurogenic effects. It is being evaluated for its ability to lower τ and β-amyloid levels in cerebrospinal fluid of Alzheimer's patients (Zhong & Lee, 2007).
- Lithium's Broader Neuroprotective Effects : Lithium's neuroprotective properties extend to various neurodegenerative disorders, including amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD). These effects are linked to lithium's modulation of cellular mechanisms such as autophagy, oxidative stress, and mitochondrial function (Forlenza, De-Paula, & Diniz, 2014).
Cellular and Molecular Biology
- Lithium's Molecular Mechanisms : Lithium affects multiple steps in cellular signaling, with key impacts on enzymes like GSK3 and CREB. These properties make lithium a candidate for treating various neurological disorders (Alda, 2015).
- Lithium and Cellular Health : Studies suggest lithium's role in promoting cellular proliferation, differentiation, growth, and regeneration, while limiting neuronal atrophy or cell death, indicating its value in neurodegenerative diseases research (Camins et al., 2009).
Biomedical Engineering and Material Science
- Lithium in Bioactive Scaffolds : Lithium ions have been used in bioactive scaffolds to stimulate cementogenic differentiation in periodontal ligament cells, demonstrating its potential in tissue engineering and regenerative medicine (Han, Wu, Chang, & Xiao, 2012).
- Lithium-Doped Bioactive Ceramics : Incorporating lithium into biomaterials like bioceramics shows promise for bone and tooth regeneration, and may have applications in cancer treatments and wound healing due to its immunomodulatory and regenerative effects (Farmani et al., 2022).
Hematology
- Lithium in Hematology : Lithium's effects on neutrophilia and increased circulating CD34+ cells of marrow origin suggest potential therapeutic applications in neutropenia and bone marrow transplantation (Focosi et al., 2008).
Safety And Hazards
Lithium batteries are widely used in commercial products and laboratory settings. Many of the components associated with lithium-based batteries are either inherently flammable or capable of reacting with air or water to generate heat and/or evolve flammable gases, presenting a notably higher fire risk than historical battery systems .
Zukünftige Richtungen
The battery cell formation is one of the most critical process steps in lithium-ion battery (LIB) cell production, because it affects the key battery performance metrics, e.g. rate capability, lifetime and safety, is time-consuming and contributes significantly to energy consumption during cell production and overall cell cost .
Eigenschaften
IUPAC Name |
lithium;pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.Li/c1-3-5-4-2;/h1,3-5H2,2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYNFEUXWAJZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC[CH2-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436584 | |
| Record name | Lithium, pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium, pentyl- | |
CAS RN |
3525-31-3 | |
| Record name | Lithium, pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Pentyl lithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



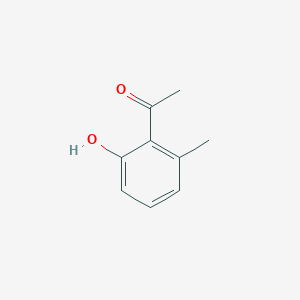
![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)
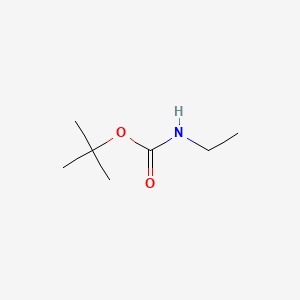
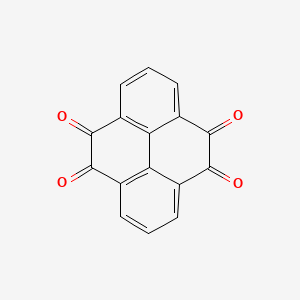

![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)
